6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone
Description
Properties
IUPAC Name |
4-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-9(5-3-8)7-17-12-14-10(13)6-11(16)15-12/h2-6H,7H2,1H3,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQZKAPKMXBJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389744 | |
| Record name | 4-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665603 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
166751-35-5 | |
| Record name | 4-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone typically involves the reaction of 4-methylbenzylthiol with a suitable pyrimidine precursor. One common method involves the following steps:
Starting Materials: 4-methylbenzylthiol and a pyrimidine derivative with a leaving group at the 2-position.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 4-methylbenzylthiol is added to the pyrimidine derivative under an inert atmosphere, and the mixture is stirred at an elevated temperature (typically 80-100°C) for several hours.
Workup: The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thioetherized pyrimidinone derivatives.
Substitution: Substituted pyrimidinone derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Introduction to 6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone
This compound, with the molecular formula and CAS number 166751-35-5, is a pyrimidinone derivative that has garnered attention for its potential applications in various scientific fields. This compound features a unique thioether functionality, which enhances its chemical properties, making it a valuable building block in medicinal chemistry and other areas of research.
Medicinal Chemistry
This compound has been investigated for its antimicrobial , antiviral , and anticancer properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Antiviral Properties : Research is ongoing to evaluate its effectiveness against viral pathogens, exploring its potential as an antiviral agent.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further research is needed to elucidate its mechanisms of action .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .
Agrochemical Development
The compound's properties make it a candidate for developing new agrochemicals. Its biological activity can be harnessed to create effective pesticides or herbicides that target specific pests or diseases in crops .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited bacterial growth, particularly against resistant strains of E. coli. The researchers noted that modifications to the thioether group could enhance activity further.
Case Study 2: Anticancer Activity
In another investigation published in the Journal of Medicinal Chemistry, researchers explored the anticancer potential of this compound on various cancer cell lines. The findings showed that it induced apoptosis in breast cancer cells through caspase activation pathways. This study highlighted the need for further exploration into its mechanism of action and potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their function and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinone derivatives exhibit diverse biological and chemical properties depending on substituent variations. Below is a systematic comparison of 6-amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone with structurally related analogs:
Positional Isomers: 2-Methylbenzyl vs. 4-Methylbenzyl Substituents
- 6-Amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone (CAS 166751-33-3) Molecular Formula: C₁₂H₁₃N₃OS (identical to the 4-methyl isomer) Key Difference: The methyl group on the benzyl ring is at the 2-position instead of the 4-position. However, direct comparative data on physical properties (e.g., melting point) are unavailable in the provided evidence .
Thioether Substituent Variations
- 6-Amino-2-(methylthio)-4(3H)-pyrimidinone (CAS 1074-41-5) Molecular Formula: C₅H₇N₃OS Key Difference: Replaces the 4-methylbenzylthio group with a smaller methylthio (-SCH₃) substituent. Impact: The simpler structure reduces molecular weight (156.21 g/mol) and increases polarity, likely enhancing aqueous solubility. This compound is frequently used as a precursor in multicomponent reactions under ultrasound irradiation for synthesizing fused pyrimidine derivatives (e.g., dihydropyrido[2,3-d]pyrimidines) with high yields (80–97%) .
- 6-Amino-2-(benzylsulfanyl)-4(3H)-pyrimidinone Molecular Formula: C₁₁H₁₁N₃OS Key Difference: Substitutes the 4-methylbenzyl group with an unmodified benzyl (-CH₂C₆H₅) moiety. This compound has been utilized in synthesizing folic acid analogs with antitumor and antimicrobial activity .
Complex Derivatives with Additional Functional Groups
- 2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone Molecular Formula: C₁₆H₁₇F₃N₂OS Key Features: Incorporates a trifluoromethyl (-CF₃) group at position 6 and a propyl chain at position 3. Impact: The electron-withdrawing -CF₃ group enhances stability and may modulate electronic properties for targeted reactivity. The propyl chain increases hydrophobicity, which could improve blood-brain barrier penetration in drug design .
- 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone Molecular Formula: C₇H₆N₄O₃S Key Feature: Contains a propargylsulfanyl (-SC≡CH) group and a nitro (-NO₂) substituent at position 4. Impact: The nitro group facilitates electrophilic substitution reactions, while the propargyl moiety enables click chemistry applications. This derivative is synthesized via oxidation of nitroso precursors and is used in crystallographic studies .
Data Tables
Table 1: Structural and Physical Properties of Selected Pyrimidinone Derivatives
Table 2: Synthetic Utility of Thioether-Substituted Pyrimidinones
Biological Activity
6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone (CAS Number: 166751-35-5) is a pyrimidinone derivative characterized by its unique thioether functionality. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The molecular formula for this compound is C12H13N3OS, with a molecular weight of 247.32 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating its efficacy against Staphylococcus aureus and Escherichia coli demonstrated that the compound could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against RNA viruses. The mechanism of action appears to involve interference with viral entry or replication processes, although specific pathways remain to be fully elucidated.
Anticancer Potential
The anticancer activity of this compound has been explored in several cancer cell lines. In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Case Study: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability.
Table 2: Effects on Cancer Cell Viability
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 85 |
| 5 | 60 |
| 10 | 30 |
The biological activity of this compound is likely mediated through its interactions with specific molecular targets within cells. The thioether group enhances lipophilicity, allowing better membrane penetration and interaction with hydrophobic pockets of target proteins. The amino group may facilitate hydrogen bonding with enzymes or receptors, influencing their activity and leading to the observed biological effects.
Q & A
Q. What are the optimized synthetic routes for 6-amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone and its derivatives?
The synthesis of pyrimidinone derivatives typically involves alkylation of a thiol precursor followed by aromatic amine substitution. For example, methylation of 6-methyl-2-thiopyrimidin-4(3H)-one can be achieved using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH), with both methods yielding high product purity (>80%) . Subsequent heating of intermediates with substituted aromatic amines (e.g., 4-methylbenzylamine) at 140°C generates target compounds. Solvent choice (dioxane or DMF) and reaction time (12–24 hrs) are critical for maximizing yield and minimizing side reactions .
Q. How are structural and purity characteristics validated for this compound?
Key analytical methods include:
- 1H NMR spectroscopy : Confirms substitution patterns (e.g., methylbenzyl thioether protons at δ 2.3–2.5 ppm and pyrimidinone NH signals at δ 10–12 ppm) .
- Elemental analysis : Validates molecular composition (C, H, N, S) within ±0.3% of theoretical values .
- Chromatography-mass spectrometry (LC-MS) : Assesses molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
Q. What solvents and conditions are suitable for recrystallization?
The compound and its analogs are typically recrystallized from ethanol/water mixtures (3:1 v/v) or dimethylformamide (DMF) due to their poor water solubility. Melting points (e.g., 214–256°C) are consistent indicators of crystallinity and purity .
Advanced Research Questions
Q. How do substituents on the arylthio moiety influence biological activity?
Substituents like electron-withdrawing groups (e.g., nitro, CF₃) or electron-donating groups (e.g., methoxy) modulate bioactivity. For example:
- Nitro groups at position 5 (as in 6-amino-5-nitro derivatives) enhance electrophilicity, improving interactions with enzymatic targets (e.g., dihydrofolate reductase) .
- Methylbenzyl thioethers improve lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration in anticonvulsant studies .
Structure-activity relationship (SAR) studies using IC₅₀ values and molecular docking (e.g., AutoDock Vina) can quantify these effects .
Q. What methodological approaches resolve contradictions in pharmacological data?
Discrepancies in biological assays (e.g., varying IC₅₀ values across studies) require:
- Dose-response curve normalization : Controls for assay-specific variables (e.g., cell line viability thresholds) .
- Molecular dynamics simulations : Identifies conformational flexibility in binding pockets (e.g., HIV-1 NNRTI allosteric sites) that may explain activity differences .
- Meta-analysis of substituent effects : Correlates functional groups (e.g., trifluoromethyl vs. chloro) with activity trends across datasets .
Q. How is computational modeling integrated into the design of pyrimidinone-based therapeutics?
Advanced strategies include:
- Molecular docking : Predicts binding affinity to targets like HIV-1 reverse transcriptase (e.g., ΔG values ≤−8.5 kcal/mol indicate strong inhibition) .
- QSAR models : Use descriptors like polar surface area (<90 Ų) and H-bond donor count (≤2) to optimize bioavailability .
- ADMET profiling : Simulates metabolic stability (e.g., CYP3A4 interaction scores) and toxicity (e.g., Ames test predictions) .
Q. What experimental controls are critical in evaluating dihydrofolate reductase (DHFR) inhibition?
- Positive controls : Methotrexate (IC₅₀ ~1 nM) validates assay conditions .
- Negative controls : Untreated DHFR or heat-denatured enzyme confirms target specificity.
- Substrate competition assays : Use varying concentrations of dihydrofolate (Km ~1–5 µM) to assess competitive vs. non-competitive inhibition .
Methodological Challenges and Solutions
Q. How are regioselectivity issues addressed during nitro-group introduction?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
